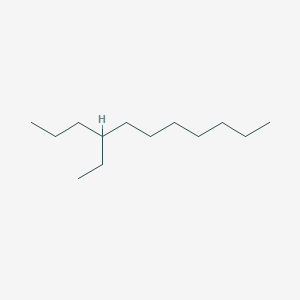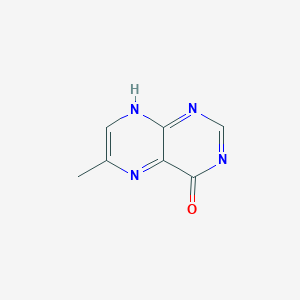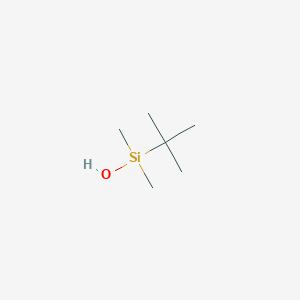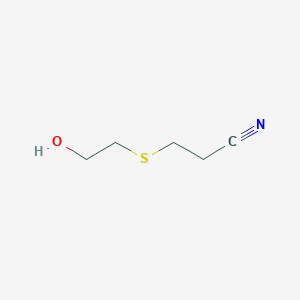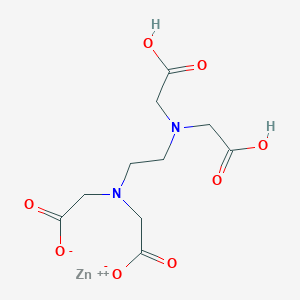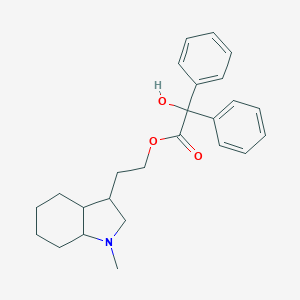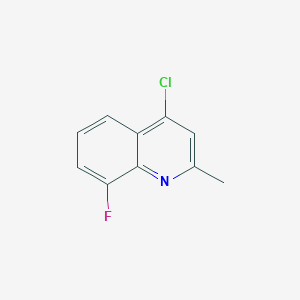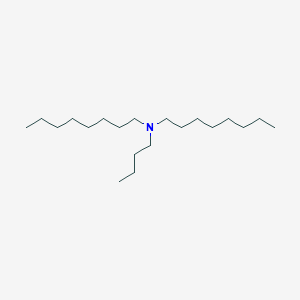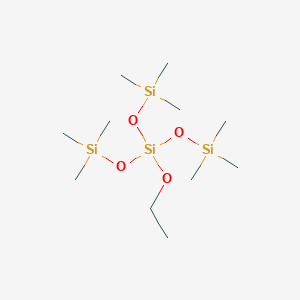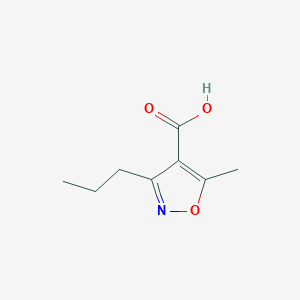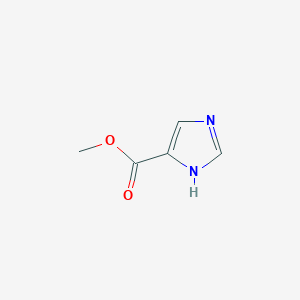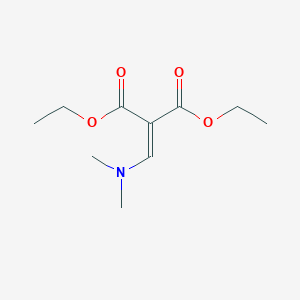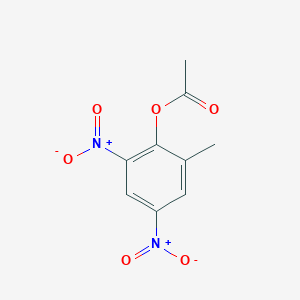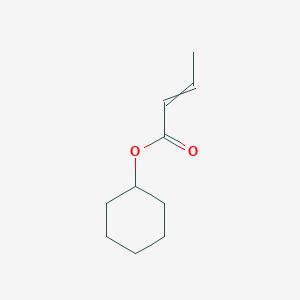
2-Butenoic acid, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, cyclohexyl ester is a chemical compound that belongs to the class of esters. It is also known as cyclohexyl crotonate. This compound has a fruity odor and is commonly used in the fragrance industry. However, its applications are not limited to this industry only.
Applications De Recherche Scientifique
2-Butenoic acid, cyclohexyl ester has been extensively studied for its potential use in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexyl acrylate, which is used in the production of adhesives and coatings. Additionally, it has been used as a reagent in the synthesis of novel compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, cyclohexyl ester is not well understood. However, it is believed that it functions as a reactive intermediate in various chemical reactions. It has been shown to undergo nucleophilic addition reactions with various nucleophiles such as amines and alcohols.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Butenoic acid, cyclohexyl ester. However, it has been reported to have low toxicity and has not been found to cause any adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butenoic acid, cyclohexyl ester in lab experiments is its relatively low cost and easy availability. Additionally, it is a stable compound that can be stored for long periods without degradation. However, one limitation of using this compound is its low reactivity, which may limit its use in certain chemical reactions.
Orientations Futures
There are several future directions for research on 2-Butenoic acid, cyclohexyl ester. One potential area of research is the development of new synthetic routes for the production of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its potential use in the development of novel compounds with biological activity. Finally, research could focus on the development of new applications for this compound in various industries.
In conclusion, 2-Butenoic acid, cyclohexyl ester is a versatile compound with potential applications in various fields. While there is limited information available on its biochemical and physiological effects, it has been extensively studied for its potential use in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel compounds.
Propriétés
Numéro CAS |
16491-62-6 |
|---|---|
Nom du produit |
2-Butenoic acid, cyclohexyl ester |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
cyclohexyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3 |
Clé InChI |
ZUMGBVSYIVKLDH-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC1CCCCC1 |
SMILES canonique |
CC=CC(=O)OC1CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

